Product packaging for [(4-Methoxynaphthyl)sulfonyl]indoline(Cat. No.:)

[(4-Methoxynaphthyl)sulfonyl]indoline

Cat. No.: B224972
M. Wt: 339.4 g/mol
InChI Key: ZYQKMKWFAGFSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Methoxynaphthyl)sulfonyl]indoline is a high-purity chemical reagent intended solely for laboratory research purposes. This compound is designated as Research Use Only (RUO), meaning it is not intended for use in diagnostics, therapeutics, or any human or animal use . RUO products are essential tools in the laboratory research phase of development and are exempt from the regulatory controls required for clinical applications . The structural motif of indoline fused with a sulfonamide functional group is of significant interest in medicinal chemistry research. Compounds featuring indoline scaffolds and sulfonyl groups are frequently investigated for their potential biological activities and their role as key intermediates in organic synthesis . Specifically, structurally related molecules have been explored as building blocks for novel small molecules with potential anticancer properties and as intermediates in the synthesis of more complex chemical entities . Researchers can utilize this reagent to study its properties and reactivity, potentially in the development of kinase inhibitors, tubulin-targeting agents, or other pharmacologically active compounds in preclinical settings . For comprehensive product information, including detailed specifications, certificates of analysis, and safe handling procedures, please consult the product documentation provided by the supplier. Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO3S B224972 [(4-Methoxynaphthyl)sulfonyl]indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3

InChI Key

ZYQKMKWFAGFSLY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 4 Methoxynaphthyl Sulfonyl Indoline Analogs

General Synthetic Strategies for Indoline-Sulfonamide Derivatization

The creation of indoline-sulfonamide derivatives is a cornerstone of medicinal chemistry, owing to the significant biological activities exhibited by this class of compounds. The general strategies for their synthesis are centered around the reliable and efficient formation of the S-N bond, which links the indoline (B122111) and sulfonyl components.

Formation of Sulfonylindoline Linkages via Sulfonyl Chloride Reactions

The most prevalent and classical method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and an amine. In the context of [(4-Methoxynaphthyl)sulfonyl]indoline synthesis, this involves the reaction of an appropriately substituted indoline with 4-methoxynaphthalene-1-sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly used bases and solvents for this transformation are outlined in the table below:

BaseSolventTypical Reaction Conditions
PyridineDichloromethane (DCM)Room temperature
Triethylamine (TEA)Dichloromethane (DCM), Tetrahydrofuran (THF)0 °C to room temperature
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM), Acetonitrile (MeCN)Room temperature
Aqueous Sodium Hydroxide (NaOH)Biphasic (e.g., DCM/water)Room temperature

This method is widely applicable due to the commercial availability or straightforward synthesis of a diverse range of sulfonyl chlorides and indolines. magtech.com.cn The reaction conditions are generally mild, and the sulfonamides are often obtained in good to excellent yields. organic-chemistry.org

Approaches to Indoline Ring System Construction and Functionalization

The indoline scaffold is a privileged structure in many biologically active molecules. Its synthesis and subsequent functionalization are critical for generating a library of analogs. Several methods for constructing the indoline ring system have been developed, including:

Reduction of Indoles: A common and direct method involves the reduction of the corresponding indole (B1671886) derivative. Various reducing agents can be employed, such as sodium cyanoborohydride, catalytic hydrogenation, or transfer hydrogenation.

Intramolecular Cyclization Reactions: Strategies involving intramolecular cycloadditions, such as the [4+2] cycloaddition of ynamides and conjugated enynes, provide a powerful route to highly substituted indolines. nih.gov This approach is particularly useful for accessing indolines with substitution on the benzenoid ring. nih.gov

C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Transition-metal-catalyzed C-H amination and other C-H activation strategies offer an atom-economical approach to constructing the indoline ring system. researchgate.net For instance, directing group-assisted regioselective C-H activation of indolines can be achieved via transition metal-catalyzed reactions. researchgate.net

Functionalization of the pre-formed indoline ring allows for the introduction of various substituents. This can be achieved through electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or nucleophilic substitution, depending on the desired modification and the existing substituents on the indoline core. unicam.it

Synthesis of 4-Methoxynaphthyl Precursors and Analogous Sulfonyl Chlorides

The 4-methoxynaphthylsulfonyl moiety is a key component of the target compound. Its synthesis begins with the preparation of 4-methoxynaphthalene, which can be achieved through various methods, such as the methylation of 4-hydroxy-1-naphthalenesulfonic acid followed by desulfonation.

The corresponding sulfonyl chloride, 4-methoxynaphthalene-1-sulfonyl chloride, is a crucial intermediate. The synthesis of sulfonyl chlorides can be accomplished through several routes:

Chlorosulfonation of Naphthalene (B1677914) Derivatives: Direct chlorosulfonation of 1-methoxynaphthalene with chlorosulfonic acid is a common method. However, this can sometimes lead to mixtures of regioisomers.

Oxidative Chlorination of Thiols: A more controlled approach involves the synthesis of the corresponding thiol or disulfide, followed by oxidative chlorination. Reagents such as a combination of hydrogen peroxide and thionyl chloride can be used for this transformation. organic-chemistry.orgorganic-chemistry.org

From Sulfonic Acids: Sulfonic acids can be converted to sulfonyl chlorides using reagents like phosphorus pentachloride or thionyl chloride. d-nb.info

Recent advances have also focused on the late-stage formation of sulfonyl chlorides from primary sulfonamides using pyrylium salts, which offers a mild and selective alternative. d-nb.infonih.gov

Regioselective Synthesis of Substituted Indolines and Sulfonamide Derivatives

Control over the position of substituents on both the indoline and the naphthyl rings is crucial for a systematic study of structure-activity relationships. Regioselective synthesis ensures that the desired isomers are obtained with high purity.

For substituted indolines, intramolecular cycloaddition strategies have proven effective in achieving high regioselectivity. nih.govresearchgate.netnsf.gov For instance, the intramolecular Diels-Alder reaction of alkyne-tethered 3-aminopyrones can yield 4-substituted indolines with complete regioselectivity. researchgate.netnsf.gov Rhodium-catalyzed decarboxylative cyclization and hydroacylation of vinyl benzoxazinanones with chelating aldehydes is another efficient method for the synthesis of 2-substituted indolines. rsc.org

In the synthesis of sulfonamide derivatives, the regioselectivity is primarily determined by the position of the sulfonyl chloride group on the naphthalene ring and the point of attachment on the indoline nitrogen. The reaction of a specific sulfonyl chloride isomer with indoline will yield a single regioisomeric product.

Modern Catalytic Approaches in Sulfonamide Synthesis Relevant to the Compound Class

While the reaction of sulfonyl chlorides with amines remains a workhorse, modern catalytic methods are being developed to overcome some of its limitations, such as the need for pre-functionalized starting materials.

Photoredox and Copper Catalysis: A synergetic photoredox and copper catalysis approach allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org This method is notable for its mild reaction conditions and broad substrate scope. acs.org

Metal-Free Photocatalysis: Metal-free photocatalytic methods have been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. acs.orgnih.gov This strategy allows for the derivatization of existing sulfonamide-containing molecules. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed three-component synthesis of sulfonamides using sulfuric chloride as the sulfur dioxide source has been reported. researchgate.net This involves a Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids. researchgate.net

These catalytic methods offer alternative and often milder routes to sulfonamides, expanding the toolkit available to synthetic chemists.

Optimization of Reaction Conditions and Yield for Indoline-Sulfonamide Formation

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final indoline-sulfonamide product. Key parameters that are often varied include:

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Base: The strength and stoichiometry of the base are critical. An excess of a non-nucleophilic base like triethylamine or DIPEA is often used to drive the reaction to completion.

Temperature: While many sulfonamide formations proceed at room temperature, gentle heating or cooling may be necessary for specific substrates to improve the reaction rate or minimize side reactions.

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently identify the ideal combination of reaction parameters. researchgate.net

Biological Activity and Mechanistic Studies of 4 Methoxynaphthyl Sulfonyl Indoline Analogs

Antimicrobial Research Focus

Antibacterial Activity and Cellular Targets (e.g., against Staphylococcus aureus, Escherichia coli)

While direct studies on the antibacterial properties of [(4-Methoxynaphthyl)sulfonyl]indoline are limited, research on related indoline (B122111) and sulfonamide derivatives provides insights into their potential antibacterial effects. Indole-based compounds have shown promise in combating multidrug-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus. nih.govnih.gov

Some N-benzyl tricyclic indoline analogs have demonstrated moderate activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov For instance, the analog 4k showed an 8-fold increase in activity over its precursor, with a MIC of 4 µg/mL against MSSA. nih.gov The mechanism of action for some synthetic indole (B1671886) derivatives against S. aureus involves the inhibition of the tricarboxylic acid (TCA) cycle and disruption of the transmembrane potential. nih.gov

Furthermore, novel sulfamidophosphonate derivatives bearing a quinoline (B57606) moiety have exhibited potent inhibitory activities against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.125 to 8 μg/ml. nih.govnih.gov This suggests that the sulfonamide group can be a key pharmacophore in designing new antibacterial agents.

Table 1: Antibacterial Activity of Selected Indoline and Sulfonamide Analogs

Compound/Analog ClassBacteriumMIC (µg/mL)Reference
N-Benzyl Tricyclic Indoline (4k )S. aureus (MSSA)4 nih.gov
Quinazoline Derivatives (7f , 7i )S. aureus (MRSA)1-2 benthamdirect.com
Sulfamidophosphonates (4f, 4g, 4m, 4i )S. aureus, E. coli0.125 - 8 nih.govnih.gov

Antifungal Activity and Mechanisms

The investigation of this compound analogs for direct antifungal activity is an emerging area. However, the structural components of this compound class, namely the sulfonamide and naphthyl groups, are present in other molecules with established antifungal properties.

Naphthoquinone derivatives, which share the naphthyl core, are known to possess a broad spectrum of biological activities, including antifungal effects. mdpi.com Their mechanism of action is often attributed to their redox properties, which can lead to the generation of reactive oxygen species (ROS) and disruption of the fungal cell membrane. mdpi.com

Additionally, sulfonamide derivatives have been explored for their antifungal potential. Novel sulfamidophosphonates have demonstrated excellent antifungal inhibition against fungal strains like Fusarium oxyporum and Alternaria sp., with some derivatives exhibiting MIC values as low as 0.25 to 1 µg/ml. nih.govnih.gov Thienopyrimidine-sulfonamide hybrids have also shown promising antifungal activity against Candida albicans and Candida parapsilosis, with some compounds having MICs of 31.25 µg/mL. mdpi.com These findings suggest that the sulfonamide moiety within the this compound structure could contribute to potential antifungal activity.

Table 2: Antifungal Activity of Structurally Related Compounds

Compound/Analog ClassFungal StrainMIC (µg/mL)Reference
Sulfamidophosphonates (4f, 4g, 4m, 4i )Fusarium oxyporum, Alternaria sp.0.25 - 1 nih.govnih.gov
Thienopyrimidine-sulfamethoxazole hybrid (8iii )Candida albicans31.25 mdpi.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii )Candida parapsilosis62.5 mdpi.com

Antimalarial Activity against Plasmodium falciparum and Related Targets

The global challenge of malaria has spurred research into novel chemical scaffolds, and indole-sulfonamide derivatives have emerged as a promising class of compounds. acs.org Studies have demonstrated that while monoindoles may be inactive, bisindole and trisindole sulfonamides can exhibit significant antimalarial activity against multidrug-resistant strains of Plasmodium falciparum. acs.org

For example, a 4-methoxy-substituted bisindole derivative (11 ) was identified as the most potent in a series, with a half-maximal inhibitory concentration (IC50) of 2.79 μM against the K1 strain of P. falciparum. acs.org The mechanism of action for some indole-based antimalarials has been linked to the inhibition of PfATP4, a Plasmodium plasma membrane Na+-ATPase that is crucial for maintaining ion homeostasis in the parasite. researchgate.net Other related quinoline-sulfonamide hybrids have also shown potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Table 3: Antimalarial Activity of Indole-Sulfonamide Analogs against P. falciparum

Compound/Analog ClassP. falciparum StrainIC50 (µM)Reference
Bisindole Sulfonamide (11 )K1 (multidrug-resistant)2.79 acs.org
Pyrimidine-tethered Sulfonamide (SZ14 )3D7 (CQ-sensitive)2.84 nih.gov
Pyrimidine-tethered Sulfonamide (SZ9 )3D7 (CQ-sensitive)3.22 nih.gov

Antitrypanosomal and Antileishmanial Investigations

Research into the efficacy of this compound analogs against trypanosomal and leishmanial parasites is still in its early stages. However, the activities of structurally related compounds provide a rationale for their investigation. Naphthoquinone derivatives have shown potent antitrypanosomal properties against Trypanosoma cruzi in vitro, with some analogs being more potent than the clinically used drug nifurtimox. researchgate.net

Similarly, 4,8-dimethoxynaphthalenyl chalcones, which contain a dimethoxynaphthyl moiety, have demonstrated promising antileishmanial activity against Leishmania amazonensis. researchgate.net One such compound exhibited an IC50 of 3.3 µM against promastigotes and was also effective against the intracellular amastigote form. researchgate.net Flavonoids have also been extensively studied, with compounds like 7,8-dihydroxyflavone (B1666355) showing potent trypanocidal activity against Trypanosoma brucei rhodesiense (IC50 = 68 ng/ml), and fisetin, 3-hydroxyflavone, and luteolin (B72000) displaying strong leishmanicidal potential (IC50 = 0.6-0.8 µg/ml). nih.gov These findings highlight the potential of the naphthyl group and related aromatic systems in the design of new antiparasitic agents.

Table 4: Antitrypanosomal and Antileishmanial Activity of Structurally Related Compounds

Compound/Analog ClassParasiteIC50Reference
Imido-substituted 1,4-NaphthoquinonesTrypanosoma cruzi0.7 - 6.1 µM researchgate.net
4,8-Dimethoxynaphthalenyl Chalcone (4f )Leishmania amazonensis (promastigotes)3.3 µM researchgate.net
2′,4′-dimethoxy-6′-hydroxychalconeTrypanosoma brucei brucei0.5 µg/mL nih.gov
7,8-DihydroxyflavoneTrypanosoma brucei rhodesiense68 ng/mL nih.gov
FisetinLeishmania donovani0.6 µg/mL nih.gov

Anticancer Research Directions

The most extensively studied biological activity of this compound analogs is in the field of oncology. These compounds have shown significant potential as anticancer agents, primarily through their interaction with the cellular cytoskeleton.

Tubulin Polymerization Inhibition and Antimitotic Effects

A primary mechanism of anticancer activity for many indoline and indole sulfonamide derivatives is the inhibition of tubulin polymerization. nih.govnih.govacs.org These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to a halt in the cell division process, known as mitotic arrest.

Several studies have reported potent inhibition of tubulin polymerization by these analogs, with IC50 values in the low micromolar range. nih.govbenthamdirect.commdpi.com For example, one indoline derivative (9d ) was found to inhibit tubulin polymerization with an IC50 of 3.4 µM. nih.govacs.org Another class of bisindole sulfonates also demonstrated dose-dependent inhibition of tubulin polymerization, with IC50 values ranging from 1.7 to 10 µM. benthamdirect.com This antimitotic effect is a key driver of their anticancer properties.

Table 5: Tubulin Polymerization Inhibition by Indoline and Indole Sulfonamide Analogs

Compound/Analog ClassIC50 (µM)Reference
Indoline Derivative (9d )3.4 nih.govacs.org
Bisindole Sulfonate (4l )1.7 benthamdirect.com
Bisindole Sulfonate (4a )2.3 benthamdirect.com
Quinoline-Sulfonamide Derivative (D13 )6.74 mdpi.com

Cell Cycle Arrest and Apoptosis Induction in Cancer Cell Lines

The disruption of microtubule dynamics by this compound analogs directly impacts the cell cycle. By inhibiting the formation of the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. nih.govnih.gov This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.

Numerous studies have demonstrated the ability of these compounds to induce G2/M arrest and subsequent apoptosis in a variety of cancer cell lines, including those of the breast, lung, and colon. nih.govnih.govresearchgate.net For example, an indanone-based thiazolyl hydrazone derivative (ITH-6 ) was shown to arrest p53 mutant colorectal cancer cells in the G2/M phase and induce apoptosis. researchgate.net Similarly, a series of indoline-5-sulfonamides exhibited antiproliferative effects, with one potent compound (4f ) showing an IC50 of 12.9 µM against MCF-7 breast cancer cells under hypoxic conditions. mdpi.com

Table 6: Anticancer Activity of Indoline and Related Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
Indoline Derivative (9d )Kyse450 (Esophageal)1.49 nih.govacs.org
Indoline Derivative (9d )MGC-803 (Gastric)1.84 nih.govacs.org
Indoline-5-Sulfonamide (B1311495) (4f )MCF-7 (Breast, hypoxic)12.9 mdpi.com
Bisindole Sulfonamide (31 )MOLT-3 (Leukemia)2.04 acs.org
Bisindole Sulfonamide (30 )HepG2 (Liver)7.37 acs.org
Indanone-based Thiazolyl Hydrazone (ITH-6 )HT-29 (Colorectal)0.44 researchgate.net

Table of Compound Names

Abbreviation/CodeChemical Name
4k N-benzyl tricyclic indoline analog
7f, 7i Quinazoline derivatives
4f, 4g, 4m, 4i (antibacterial) Sulfamidophosphonate derivatives
4f, 4g, 4m, 4i (antifungal) Sulfamidophosphonate derivatives
8iii Thienopyrimidine-sulfamethoxazole hybrid
11 4-methoxy-substituted bisindole sulfonamide
SZ14, SZ9 Pyrimidine-tethered sulfonamide derivatives
Imido-substituted 1,4-Naphthoquinones A class of naphthoquinone derivatives
4f (antileishmanial) (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
2′,4′-dimethoxy-6′-hydroxychalcone Chalcone derivative
7,8-dihydroxyflavone Flavonoid
Fisetin Flavonoid
9d Indoline derivative
4l, 4a Bisindole sulfonate derivatives
D13 N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
ITH-6 N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine
4f (anticancer) Indoline-5-sulfonamide derivative
31 4-nitro-substituted bisindole sulfonamide
30 4-trifluoromethyl-substituted bisindole sulfonamide
Staphylococcus aureus-
Escherichia coli-
Fusarium oxyporum-
Alternaria sp.-
Candida albicans-
Candida parapsilosis-
Plasmodium falciparum-
Trypanosoma cruzi-
Trypanosoma brucei brucei-
Leishmania amazonensis-
Leishmania donovani-
MCF-7Human breast adenocarcinoma cell line
Kyse450Human esophageal squamous cell carcinoma cell line
MGC-803Human gastric cancer cell line
MOLT-3Human acute lymphoblastic leukemia cell line
HepG2Human liver cancer cell line
HT-29Human colorectal adenocarcinoma cell line

Modulation of Oncogenic Pathways and Targets

Analogs of this compound have demonstrated notable activity in the context of cancer research, primarily through the disruption of key cellular processes required for tumor growth and proliferation. Research into related sulfonamide derivatives bearing a naphthalene (B1677914) moiety has revealed potent antiproliferative effects.

One area of investigation is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. By interfering with microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis (programmed cell death). A study on a series of new sulphonamide derivatives featuring a naphthalene group identified a particularly potent compound, designated 5c , which bears a naphthalen-1-yl moiety. This compound exhibited strong antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines. nih.gov

The mechanism for this anticancer effect was determined to be the inhibition of tubulin polymerization, with compound 5c acting as a microtubule-destabilizing agent. nih.gov Further investigation showed that this compound arrests the cell cycle in the G2/M phase and successfully induces apoptosis in MCF-7 cells. nih.gov Molecular modeling studies suggest that this analog binds effectively to the colchicine-binding site of tubulin, providing a structural basis for its potent biological activity. nih.gov

While direct data on this compound is limited in publicly accessible literature, the strong performance of its naphthalenylsulfonamide analog highlights the potential of this chemical class. The structure-activity relationship (SAR) studies from this research indicated that the naphthalen-1-yl group was an optimal substituent for this antiproliferative activity. nih.gov

Compound/AnalogCancer Cell LineBiological TargetActivity (IC₅₀)Source
Naphthalen-1-yl sulfonamide derivative (5c)MCF-7 (Breast Cancer)Proliferation0.51 ± 0.03 µM nih.gov
Naphthalen-1-yl sulfonamide derivative (5c)A549 (Lung Cancer)Proliferation0.33 ± 0.01 µM nih.gov
Naphthalen-1-yl sulfonamide derivative (5c)-Tubulin Polymerization2.8 µM nih.gov

Anti-inflammatory Response Modulation

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for anti-inflammatory drugs. COX-2 is responsible for the production of prostaglandins (B1171923) at sites of inflammation. Many sulfonamide-containing compounds have been developed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Similarly, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial mediators of the inflammatory response. Inhibition of these cytokines is a validated strategy for treating a variety of inflammatory conditions. Although direct experimental data for this compound's effect on COX-2, TNF-α, or IL-6 is not available in the cited sources, the known activities of related indole-based compounds suggest this would be a promising area of investigation. For instance, various indole derivatives have been shown to inhibit the production of these inflammatory mediators in cellular assays.

No specific inhibitory data for this compound analogs against COX-2, TNF-α, or IL-6 was found in the reviewed sources. The table below is representative of data for the broader class of indole derivatives, included for contextual understanding.

Compound ClassInflammatory TargetEffectSource Context
Indole DerivativesPro-inflammatory Cytokines (NO, IL-6, TNF-α)Inhibition in LPS-induced RAW264.7 cellsGeneral activity of the scaffold
Sulfonamide DerivativesCOX-2Selective InhibitionGeneral activity of the scaffold

Neurodegenerative Disease Research Context

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry and has been extensively used in the design of agents targeting neurodegenerative diseases like Alzheimer's disease. The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands, and the indole framework is well-suited for this purpose.

Key targets in neurodegeneration research include enzymes like cholinesterases (ChE)—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and signaling proteins like AMP-activated protein kinase (AMPK). Inhibition of ChEs can increase the levels of the neurotransmitter acetylcholine, offering symptomatic relief in Alzheimer's disease.

Numerous indole-based sulfonamide derivatives have been synthesized and evaluated for their anticholinesterase activity. These compounds often utilize the indole ring for hydrophobic interactions within the active sites of AChE and BChE. While specific studies on the this compound scaffold's interaction with AMPK or ChE are not present in the available literature, the established potential of the broader indole sulfonamide class makes it a relevant area for future research.

No specific inhibitory data for this compound analogs against AMPK or Cholinesterases was found in the reviewed sources. The table below is representative of data for other indole-based sulfonamide derivatives, included for contextual understanding.

Compound ClassNeurological TargetActivitySource Context
Indole-based SulfonamidesAcetylcholinesterase (AChE)InhibitionGeneral activity of the scaffold
Indole-based SulfonamidesButyrylcholinesterase (BChE)InhibitionGeneral activity of the scaffold
Indole DerivativesAMPKModulation (various contexts)General activity of the scaffold

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for [(4-Methoxynaphthyl)sulfonyl]indoline, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of indoline derivatives using 4-methoxynaphthalene-1-sulfonyl chloride under anhydrous conditions. Purity validation requires multi-technique characterization:

  • 1H/13C NMR to confirm structural integrity (e.g., indoline NH/CH signals at δ 2.49–2.82 and coupling with sulfonyl groups) .
  • FT-IR to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .
  • Mass spectrometry for molecular ion confirmation .
  • HPLC with UV detection to assess chromatographic purity (>95% recommended for further studies).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral discrepancies be addressed?

  • Methodological Answer :

  • UV-vis spectroscopy to assess electronic transitions. Note solvent effects: vacuum vs. chloroform computations may show red shifts (e.g., 523 nm → 577 nm) .
  • NMR in deuterated solvents (e.g., CDCl₃) to resolve proton environments. Use 2D NMR (COSY, HSQC) for complex splitting patterns .
  • FT-IR to confirm functional groups. Discrepancies between theoretical and experimental spectra may arise from basis set limitations (e.g., B3LYP/6-311G(d,p) vs. larger sets) or solvent interactions; recalibrate using polarizable continuum models (PCM) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of this compound derivatives for targeted applications?

  • Methodological Answer :

  • Use B3LYP/6-311++G(d,p) for geometry optimization and electronic property calculations (HOMO-LUMO gap, dipole moment) to predict reactivity and solubility .
  • Compute vibrational spectra and compare with experimental FT-IR to validate force fields .
  • Analyze frontier molecular orbitals to identify electron-rich regions for functionalization (e.g., sulfonyl group as a hydrogen-bond acceptor) .

Q. How should researchers resolve contradictions between theoretical and experimental UV-vis spectra of this compound?

  • Methodological Answer :

  • Solvent Effects : Theoretical models often neglect solvatochromism. Use explicit solvent models (e.g., time-dependent DFT with PCM) to match experimental conditions .
  • Vibrational Coupling : Overlapping absorption bands (e.g., broad experimental peaks at 500–600 nm) may require deconvolution algorithms .
  • Experimental Validation : Compare with structurally analogous indoline dyes (e.g., D205) to identify systematic errors in computational protocols .

Q. What experimental design principles are critical for studying this compound in combination therapies (e.g., with natural dyes)?

  • Methodological Answer :

  • Controlled Variables : Fix concentration ratios (e.g., 1:1 molar for crocetin-indoline complexes) and solvent polarity to isolate synergistic effects .
  • Characterization : Use FT-IR and XRD to confirm complex formation. Monitor UV-vis absorption ranges (e.g., 300–600 nm) to assess spectral broadening .
  • Statistical Analysis : Apply ANOVA to compare efficiency metrics (e.g., DSSC power conversion) between individual and combined systems .

Q. What strategies mitigate synthetic challenges in this compound production, such as low yields or byproducts?

  • Methodological Answer :

  • Reaction Optimization : Use anhydrous conditions and catalysts (e.g., Et₃N) to enhance sulfonylation efficiency .
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted indoline or sulfonyl chloride derivatives) .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) to isolate the target compound.

Data Analysis and Reporting Guidelines

Q. How should raw data from this compound studies be processed and presented to ensure reproducibility?

  • Methodological Answer :

  • Data Tables : Include processed data (mean ± SD) in the main text; raw datasets (e.g., NMR FID files) in appendices .
  • Graphs : Use error bars for triplicate measurements (e.g., UV-vis absorbance at λₘₐₓ) and statistical tests (t-test, p < 0.05) .
  • Reproducibility : Document solvent batches, instrument calibration details (e.g., NMR shim settings), and software versions (e.g., Gaussian 16 for DFT) .

Q. What are the best practices for contextualizing this compound research within existing literature?

  • Methodological Answer :

  • Literature Review : Prioritize peer-reviewed studies on sulfonyl indolines (e.g., E-Cadherin restoration or DSSC applications ).
  • Citation Standards : Use tools like Zotero to manage references and avoid non-academic sources (e.g., commercial websites) .
  • Gaps Identification : Highlight understudied areas (e.g., in vivo toxicity or photostability) to justify novel hypotheses .

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